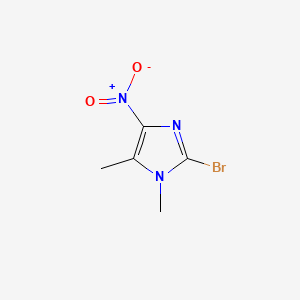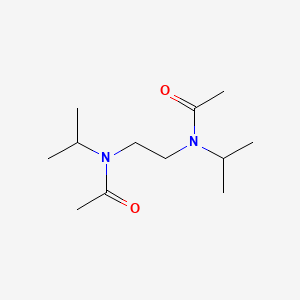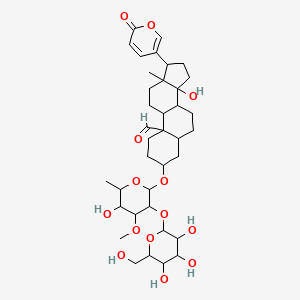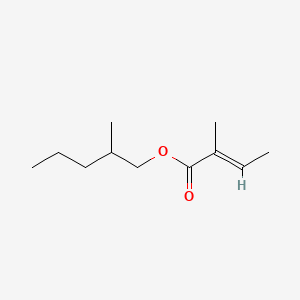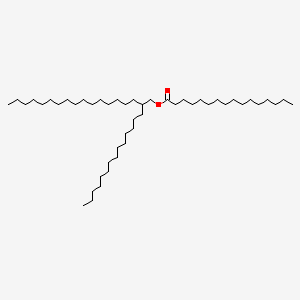
2-Tetradecyloctadecyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetradecyloctadecyl palmitate is a chemical compound with the molecular formula C48H96O2 and a molecular weight of 705.275 g/mol . It is an ester derived from palmitic acid and a long-chain alcohol. This compound is known for its use in various industrial and cosmetic applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Tetradecyloctadecyl palmitate can be synthesized through the esterification of palmitic acid with 2-tetradecyloctadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tetradecyloctadecyl palmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and 2-tetradecyloctadecanol.
Oxidation: The long-chain alcohol moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Palmitic acid and 2-tetradecyloctadecanol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Tetradecyloctadecyl palmitate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mécanisme D'action
The mechanism of action of 2-tetradecyloctadecyl palmitate involves its interaction with lipid bilayers in cell membranes. The long hydrophobic chains of the compound allow it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This property is particularly useful in cosmetic formulations, where it helps to improve the texture and stability of products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyl palmitate: An ester of palmitic acid and cetyl alcohol, commonly used in cosmetics.
Stearyl palmitate: An ester of palmitic acid and stearyl alcohol, also used in cosmetic formulations.
Behenyl palmitate: An ester of palmitic acid and behenyl alcohol, known for its use in personal care products.
Uniqueness
2-Tetradecyloctadecyl palmitate is unique due to its long-chain alcohol component, which provides distinct properties such as enhanced stability and emollient effects compared to shorter-chain esters. This makes it particularly valuable in high-end cosmetic formulations where superior performance is required .
Propriétés
Numéro CAS |
94200-65-4 |
|---|---|
Formule moléculaire |
C48H96O2 |
Poids moléculaire |
705.3 g/mol |
Nom IUPAC |
2-tetradecyloctadecyl hexadecanoate |
InChI |
InChI=1S/C48H96O2/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47(43-40-37-34-31-28-24-21-18-15-12-9-6-3)46-50-48(49)45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 |
Clé InChI |
IGYMBVVZPQHQLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



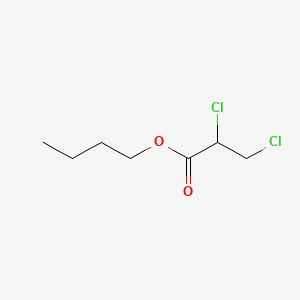
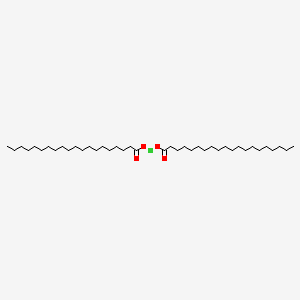

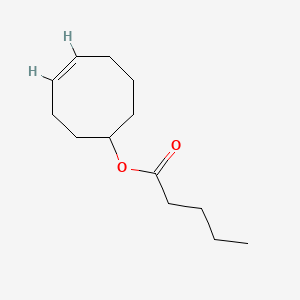
![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
